(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride
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Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride” are not detailed in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I have access to .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for the synthesis and structural characterization of bicyclic compounds closely related to (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane hydrochloride. For instance, the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions highlights the potential for creating structurally complex derivatives with significant yields and stereocontrol (Waldmann & Braun, 1991). Similarly, the structural characterization of 7-azabicyclo[2.2.1]heptane as a bridged heterocyclic nucleus demonstrates the foundational work in understanding the physical and chemical properties of these compounds (Britvin & Rumyantsev, 2017).
Pharmacological Potential
The exploration of these compounds' pharmacological properties has led to identifying potential therapeutic applications. For example, the synthesis and evaluation of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane and -[3.1.1]heptane-2,4-diones have shown inhibitory activity against human placental aromatase, indicating potential use in hormone-dependent tumor therapies (Staněk et al., 1991). Additionally, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes demonstrated analgesic properties, with one compound, Bicifadine, undergoing clinical trials, showcasing the therapeutic relevance of these structures (Epstein et al., 1981).
Chemical Reactivity and Applications
Research into the chemical reactivity of azabicyclic compounds provides insights into their broader applications in organic synthesis and drug development. For instance, the synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid via stereoselective synthesis highlights the potential for creating novel proline analogues useful in various synthetic applications (Tararov et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-11-7-6-10(11)8-13-12;/h1-5,10-13H,6-8H2;1H/t10-,11-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZTLMLLGLCDL-AUYLJXNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN[C@@H]2C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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